molecular formula C25H28N2O4 B11540908 N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

Cat. No.: B11540908
M. Wt: 420.5 g/mol
InChI Key: SVGYOSFDFVUGLR-YZSQISJMSA-N
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Description

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a naphthalen-2-yloxy group and a dipropoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazone: The initial step involves the condensation of 2-(naphthalen-2-yloxy)acetic acid hydrazide with 2,4-dipropoxybenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions, with the presence of an acid catalyst like acetic acid to facilitate the condensation reaction.

    Purification: The crude product is then purified using recrystallization techniques, often employing solvents such as ethanol or methanol to obtain the pure hydrazone derivative.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

    Catalyst Optimization: Employing more efficient catalysts to speed up the reaction and increase yield.

    Solvent Recovery Systems: Implementing systems to recover and reuse solvents, thereby reducing waste and cost.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of naphthalen-2-yloxy acetic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the hydrazone group is particularly interesting for designing enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways involved would depend on the specific application and target organism or system.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide
  • N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

Uniqueness

N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is unique due to the presence of the dipropoxyphenyl group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it distinct from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.

This detailed overview provides a comprehensive understanding of N’-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C25H28N2O4/c1-3-13-29-23-12-10-21(24(16-23)30-14-4-2)17-26-27-25(28)18-31-22-11-9-19-7-5-6-8-20(19)15-22/h5-12,15-17H,3-4,13-14,18H2,1-2H3,(H,27,28)/b26-17+

InChI Key

SVGYOSFDFVUGLR-YZSQISJMSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)OCCC

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)OCCC

Origin of Product

United States

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